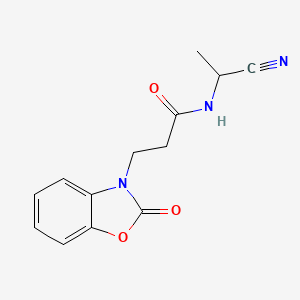![molecular formula C15H12ClN3OS B2999705 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-65-1](/img/structure/B2999705.png)
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is substituted with a 3-chlorobenzylthio group at the 2-position and a methyl group at the 7-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mécanisme D'action
Target of Action
The primary target of the compound 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is human topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Human topoisomerase II plays a crucial role in DNA replication and cell division .
Mode of Action
The compound interacts with human topoisomerase II, inhibiting its function . The binding of the compound with the human topoisomerase II ATPase domain has been demonstrated via microscale thermophoresis (MST) and molecular dynamics (MD) . This interaction leads to changes in the enzyme’s activity, affecting DNA replication and cell division .
Biochemical Pathways
The compound’s interaction with human topoisomerase II affects the DNA replication pathway . By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against certain cell lines suggests it is likely to be well-absorbed and distributed within the body
Result of Action
The compound shows excellent potency against the HCT116 cell lines, inducing apoptosis and exhibiting potent EGFR inhibitory activity . Apoptosis, or programmed cell death, is a crucial mechanism in preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, the compound can help control the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
For instance, some triazine derivatives have been found to inhibit topoisomerases, a class of enzymes that regulate the overwinding or underwinding of DNA
Cellular Effects
It is known that triazine derivatives can influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazine derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of triazine derivatives can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of triazine derivatives can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that triazine derivatives can be involved in a variety of metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that triazine derivatives can be transported and distributed within cells and tissues in a variety of ways . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation
Subcellular Localization
It is known that triazine derivatives can be localized to specific compartments or organelles within the cell . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-chlorobenzylthiol is reacted with the pyrido[1,2-a][1,3,5]triazin-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-((3-bromobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-((3-chlorobenzyl)thio)-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMRKALEDIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)
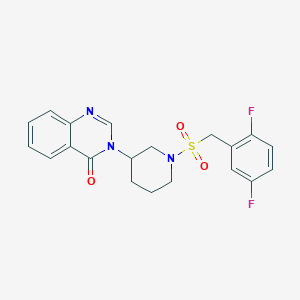
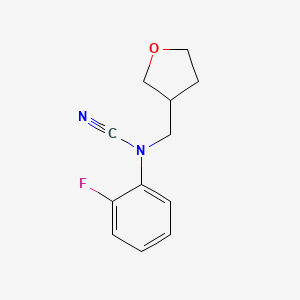
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)
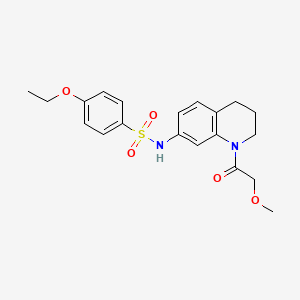
![N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2999629.png)
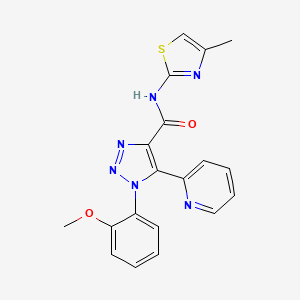
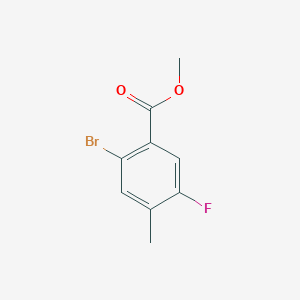
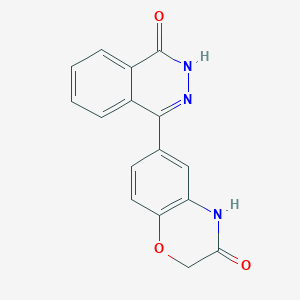



![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2999644.png)
